6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Description
Properties
IUPAC Name |
6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-6-9-10-7(8)11(6)4-5/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVCCRUNBRFZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NN=C2N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343544 | |
| Record name | 6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5528-60-9 | |
| Record name | 6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of 6-Methyl-triazolo[4,3-a]pyridin-3-amine typically follows a multi-step synthetic route involving:
- Formation of the pyridine ring or use of substituted pyridine precursors.
- Construction of the triazole ring fused to the pyridine.
- Introduction of the methyl group at the 6-position.
- Amination at the 3-position of the pyridine ring.
This approach ensures the correct regioisomer is obtained with the desired substitution pattern.
Specific Synthetic Routes
Cyclization of Appropriate Precursors
One common method involves cyclization reactions of substituted hydrazines or amidrazones with pyridine derivatives bearing suitable leaving groups or functional groups that facilitate ring closure to the triazolo-pyridine system.
- For example, starting from 6-methylpyridin-3-amine derivatives, reaction with formamide or related reagents under controlled conditions can promote ring closure to form the triazole ring fused to the pyridine nucleus.
Use of Hydrazine Derivatives
Hydrazine or substituted hydrazine compounds react with 3-cyano-6-methylpyridine or similar substrates to afford the triazolo ring via nucleophilic attack and subsequent cyclization.
Methyl Group Introduction
The methyl group at the 6-position can be introduced by starting with a 6-methyl-substituted pyridine precursor or by methylation reactions post ring formation using methylating agents under conditions that preserve the integrity of the triazolo-pyridine scaffold.
Amination at the 3-Position
The amine group at the 3-position is typically introduced either by using 3-aminopyridine derivatives as starting materials or by amination reactions such as nucleophilic substitution or reduction of nitro precursors at the 3-position.
Example Preparation from Literature
While direct detailed synthetic procedures specifically for 6-Methyl-triazolo[4,3-a]pyridin-3-amine are limited in open literature, related compounds such as 6-Methyl-triazolo[4,3-a]pyridin-3-ol have documented preparation methods that can be adapted.
Patent Literature Insights
Patent US11180503B2 and related documents describe synthetic methodologies for triazolo-fused heterocycles, including methyl-substituted derivatives. These patents outline:
- Use of substituted pyridine precursors.
- Formation of the triazolo ring via cyclization reactions.
- Functional group transformations including amination and methylation steps.
Though the patents focus on related triazolo-pyrazinone derivatives, the synthetic principles and reaction conditions are relevant for preparing 6-Methyl-triazolo[4,3-a]pyridin-3-amine.
Data Tables on Preparation Parameters
The following table summarizes typical preparation parameters and reagents used in analogous triazolo-pyridine syntheses, which can be adapted for the target compound:
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 6-Methylpyridin-3-amine or derivative | Starting material | Provides methyl and amino substitution |
| 2 | Hydrazine hydrate or substituted hydrazine | Cyclization to form triazole | Requires controlled temperature |
| 3 | Formamide or formic acid derivatives | Facilitate ring closure | Mild heating often required |
| 4 | Methyl iodide or methyl sulfate (if methylation post-cyclization) | Methyl group introduction | Use base to promote methylation |
| 5 | Amination reagents (if needed) | Introduce or modify amino group | May involve reduction or substitution |
Research Findings and Optimization
Solvent choice : Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide are preferred for cyclization and methylation steps to enhance solubility and reaction rates.
Temperature control : Moderate heating (50–120°C) is often necessary for efficient cyclization without decomposition.
Purification : Crystallization or chromatographic techniques are employed to isolate the pure compound, with yields typically ranging from 40% to 75% depending on conditions.
Reaction time : Cyclization reactions may require several hours to overnight to reach completion.
Use of catalysts : Acid or base catalysts can improve reaction efficiency, but conditions must be optimized to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products: The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like c-Met and VEGFR-2, which are involved in cancer cell signaling pathways . By binding to these targets, the compound can disrupt the signaling processes, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
- Substituents : Methyl at position 3 (triazole ring), amine at position 6 (pyridine ring).
- Molecular Weight : 148.17 g/mol .
- Key Differences : The methyl group on the triazole ring alters electron density distribution compared to the 6-methyl analog. This positional isomer may exhibit distinct reactivity in coupling reactions or hydrogen-bonding interactions.
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Halogen and Electron-Withdrawing Substituents
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine
- Molecular Formula : C₆H₅BrN₄.
- Molecular Weight : 213.04 g/mol .
- Applications : Bromine at position 6 facilitates further functionalization (e.g., Suzuki coupling) but increases molecular weight and may reduce solubility.
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
- Molecular Formula : C₇H₅F₃N₄.
- Molecular Weight : 202.14 g/mol .
- Key Features : The trifluoromethyl group increases lipophilicity and metabolic stability but introduces steric bulk, which may affect target binding.
{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine Dihydrochloride
- Molecular Formula : C₈H₁₀N₄·2HCl.
- Molecular Weight : 162.20 g/mol (free base) .
- Applications : The methanamine side chain enables conjugation with carboxylic acids or carbonyl groups, expanding utility in drug discovery.
3-Ethyl-N-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Physicochemical and Spectral Properties
Biological Activity
6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by research findings and case studies.
Overview of the Compound
This compound is part of the triazolopyridine class, which is known for its potential therapeutic applications. The compound's structure consists of a triazole ring fused with a pyridine ring and a methyl group at the sixth position of the triazole ring. This unique structure allows it to interact with various biological targets, making it valuable for drug discovery and development .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, compounds derived from this scaffold have demonstrated promising antibacterial effects against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound has been shown to inhibit specific molecular targets involved in cancer cell proliferation. For example:
- In vitro studies have reported that derivatives of this compound exhibit antiproliferative activity against cancer cell lines such as HeLa and MCF-7. One notable derivative demonstrated an IC50 value of 12 nM against HeLa cells, indicating potent activity compared to standard chemotherapeutics .
- Mechanism of Action : The compound appears to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase and inducing apoptosis .
Antiviral Activity
Recent investigations have also highlighted the antiviral properties of this compound. It has shown activity against various viral pathogens through mechanisms that may involve inhibition of viral replication processes .
Case Studies
- Antimalarial Activity : A study designed a library of [1,2,4]triazolo[4,3-a]pyridines bearing sulfonamide fragments for antimalarial screening. Two compounds exhibited IC50 values of 2.24 μM and 4.98 μM against Plasmodium falciparum, indicating strong potential for further development as antimalarial agents .
- Tubulin Polymerization Inhibition : A series of 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine analogues were synthesized and evaluated for their ability to inhibit tubulin polymerization. The most effective compound showed comparable activity to established drugs while maintaining selectivity towards cancer cells over normal cells .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been reported to inhibit key enzymes such as c-Met and VEGFR-2 involved in cancer signaling pathways.
- Binding Interactions : Molecular docking studies suggest that the compound effectively occupies critical binding sites on target proteins, disrupting their normal function .
Summary Table of Biological Activities
| Activity Type | Target Pathogen/Cell Line | IC50 Value (μM) | Notes |
|---|---|---|---|
| Antimicrobial | Various bacteria | Variable | Effective against resistant strains |
| Anticancer | HeLa cells | 12 | Induces apoptosis and cell cycle arrest |
| Antimalarial | Plasmodium falciparum | 2.24 - 4.98 | Promising candidates for drug development |
| Antiviral | Various viruses | Not specified | Inhibits viral replication |
Q & A
Q. How do solvent and temperature affect cyclization efficiency in triazolo[4,3-a]pyridine synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., CH₃CN) enhance cyclization by stabilizing ionic intermediates. Elevated temperatures (reflux vs. 60°C) accelerate kinetics but may promote side reactions. Krylov et al. optimized conditions for methylphosphonylated derivatives, achieving 75% yield at reflux versus 60% at 60°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
